molecular formula C17H13ClFN3O3 B2414593 Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396850-93-3

Ethyl 5-(2-chloro-6-fluorobenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No. B2414593
CAS RN: 1396850-93-3
M. Wt: 361.76
InChI Key: DOGWDDCQFGEHBQ-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have attracted attention in medicinal chemistry and material science due to their significant photophysical properties . They are often used as strategic compounds for optical applications .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. A variety of novel disubstituted derivatives can be prepared via sequential site-selective cross-coupling reactions . The synthesis usually involves a two-step sequence starting from the appropriate methyl ketone .


Molecular Structure Analysis

The pyrazolo[1,5-a]pyrimidine core is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The pyrazolo[1,5-a]pyrimidine core can be easily modified by simple aromatic substitution reactions such as nitration, halogenation, and formylation . Suitable functional groups can be incorporated at positions 2 and 5–7 during the fused-ring construction and at position 3 via functionalization and post-functionalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary widely depending on the specific substituents. They often have significant photophysical properties, with tunable absorption and emission behaviors .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has shown that compounds with similar structures are used in the synthesis of trifluoromethyl-promoted functional pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones. These synthesized compounds have potential applications in fluorescent molecule development and as monocotyledonous Echinochloa crus-galli L. Beauv inhibitors, which could be more active than their methyl analogues (Wu et al., 2006).

Fluoro Substituted Compounds for Anti-Cancer Activity

Another study investigated fluoro-substituted benzo[b]pyran derivatives for their anti-lung cancer activity, demonstrating the importance of fluorinated compounds in developing anticancer agents. The synthesized compounds showed significant activity against human cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Novel Synthesis Methods

Efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation has been reported, illustrating advanced synthesis techniques that reduce reaction times and potentially enhance the yields of similar chemical entities (Machado et al., 2011).

Anti-Tumor Agents

Ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate and its derivatives have been synthesized and identified as potential anti-tumor agents. These compounds were tested against mouse tumor model cancer cell lines and showed significant effects, demonstrating the potential of similar structures in therapeutic applications (Nassar et al., 2015).

Molecular Modeling and Crystallography Studies

Studies involving crystallography and molecular modeling of pyrazole derivatives provide insights into the molecular structure and potential interactions of similar compounds. These findings are crucial for understanding the biological activity and designing new compounds with enhanced efficacy (Viveka et al., 2016).

Mechanism of Action

Future Directions

The field of pyrazolo[1,5-a]pyrimidines is a dynamic area of research with potential applications in medicinal chemistry and material science. Future research may focus on further exploring the synthetic methodologies, expanding the structural diversity, and investigating the potential applications of these compounds .

properties

IUPAC Name

ethyl 5-[(2-chloro-6-fluorobenzoyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O3/c1-2-25-17(24)11-9-20-22-7-6-10(8-14(11)22)21-16(23)15-12(18)4-3-5-13(15)19/h3-9H,2H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGWDDCQFGEHBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=C(C=CC=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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